![molecular formula C24H16O2 B12914455 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one CAS No. 5656-99-5](/img/structure/B12914455.png)
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of naphthofurans, which are characterized by a fused ring system containing both naphthalene and furan moieties. The presence of phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating various physiological processes .
Comparación Con Compuestos Similares
- 3,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-c]furan-1-one
- 3,3-Diphenyl-1H-naphtho[1,2-c]furan-1-one
Comparison: While these compounds share a similar core structure, the presence of different functional groups or degrees of saturation can significantly alter their chemical properties and biological activities.
Propiedades
Número CAS |
5656-99-5 |
|---|---|
Fórmula molecular |
C24H16O2 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3,3-diphenylbenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C24H16O2/c25-23-22-20-14-8-7-9-17(20)15-16-21(22)24(26-23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H |
Clave InChI |
MHFIZKQKWNTMEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C=C3)C(=O)O2)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Isoxazole, 3-methyl-5-[2-phenyl-2-(2-propenyloxy)ethyl]-](/img/structure/B12914379.png)
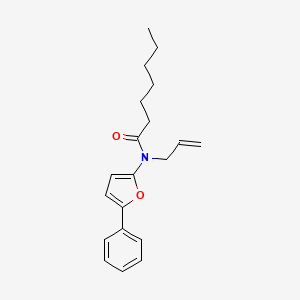
![1-(4-Chlorophenyl)-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B12914401.png)
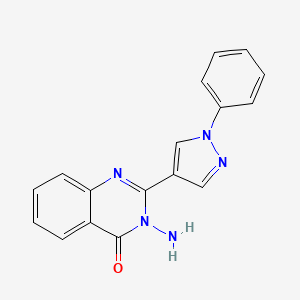
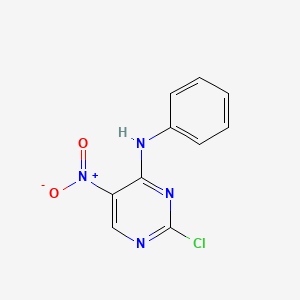
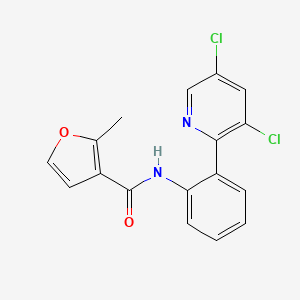
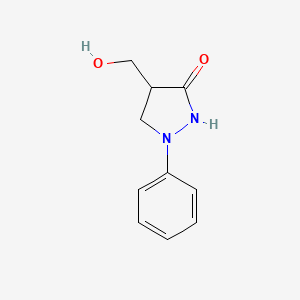
![5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B12914427.png)



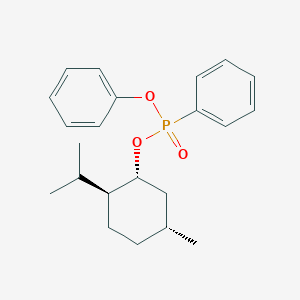
![3-Ethyl-6-methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12914462.png)
